molecular formula C16H8Cl2N2OS B2834540 (E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dichlorophenyl)-3-oxopropanenitrile CAS No. 476282-50-5

(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dichlorophenyl)-3-oxopropanenitrile

Cat. No.: B2834540
CAS No.: 476282-50-5
M. Wt: 347.21
InChI Key: XJIUAGDLBOWFPH-LFIBNONCSA-N
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Description

(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dichlorophenyl)-3-oxopropanenitrile is a synthetic organic compound characterized by its complex structure, which includes a benzo[d]thiazole moiety, a dichlorophenyl group, and a nitrile functional group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dichlorophenyl)-3-oxopropanenitrile typically involves the following steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Dichlorophenyl Group: The 2,5-dichlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable dichlorobenzene derivative reacts with the benzo[d]thiazole intermediate.

    Formation of the Ylidene Group: The final step involves the formation of the ylidene group through a Knoevenagel condensation reaction between the benzo[d]thiazole derivative and a malononitrile derivative in the presence of a base such as piperidine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dichlorophenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The dichlorophenyl group can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dichlorophenyl)-3-oxopropanenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development. Studies often focus on its interaction with biological targets and its efficacy in preclinical models.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dichlorophenyl)-3-oxopropanenitrile depends on its specific application. In medicinal chemistry, it may interact with enzymes, receptors, or other molecular targets to exert its effects. For example, it could inhibit a key enzyme involved in a disease pathway or bind to a receptor to modulate its activity. The exact molecular targets and pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-phenyl-3-oxopropanenitrile: Lacks the dichlorophenyl group, which may affect its biological activity and chemical reactivity.

    (E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(4-chlorophenyl)-3-oxopropanenitrile: Contains a single chlorine atom, potentially altering its pharmacological profile.

Uniqueness

The presence of the 2,5-dichlorophenyl group in (E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dichlorophenyl)-3-oxopropanenitrile distinguishes it from similar compounds. This structural feature may enhance its binding affinity to certain biological targets or improve its stability under specific conditions, making it a unique candidate for further research and development.

Properties

IUPAC Name

(Z)-2-(1,3-benzothiazol-2-yl)-3-(2,5-dichlorophenyl)-3-hydroxyprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2N2OS/c17-9-5-6-12(18)10(7-9)15(21)11(8-19)16-20-13-3-1-2-4-14(13)22-16/h1-7,21H/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMZWFSPYSJZKW-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=C(C3=C(C=CC(=C3)Cl)Cl)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C(=C(/C3=C(C=CC(=C3)Cl)Cl)\O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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